REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[C:7]([NH2:12])[N:6]=1)=[O:4].[F:13][B-](F)(F)F.F[B-](F)(F)F.ClC[N+]12CC[N+](F)(CC1)CC2>C(#N)C>[CH3:1][O:2][C:3]([C:5]1[C:10]([F:13])=[CH:9][C:8]([Br:11])=[C:7]([NH2:12])[N:6]=1)=[O:4] |f:1.2.3|
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Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=C(C=C1)Br)N
|
Name
|
|
Quantity
|
34.3 g
|
Type
|
reactant
|
Smiles
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F[B-](F)(F)F.F[B-](F)(F)F.ClC[N+]12CC[N+](CC1)(CC2)F
|
Name
|
|
Quantity
|
340 mL
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Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
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CUSTOM
|
Details
|
After partitioning between EtOAc and water (500 ml each) the aqueous fraction
|
Type
|
EXTRACTION
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Details
|
was re-extracted with EtOAc (300 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic solution dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=C(C=C1F)Br)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 9.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |